(R)-Piperidine-3-thiol
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Overview
Description
®-Piperidine-3-thiol is a chiral sulfur-containing heterocyclic compound It features a piperidine ring with a thiol group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidine-3-thiol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Thiol Introduction: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Chirality Induction: The chiral center at the third carbon can be introduced using chiral catalysts or starting materials.
Industrial Production Methods: In industrial settings, the production of ®-Piperidine-3-thiol may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce precursor compounds.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-Piperidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiourea, hydrogen sulfide.
Major Products:
Disulfides: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Piperidines: Formed through nucleophilic substitution.
Scientific Research Applications
®-Piperidine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in drug design.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ®-Piperidine-3-thiol involves its thiol group, which can:
Interact with Enzymes: The thiol group can form covalent bonds with enzyme active sites, potentially inhibiting or modifying enzyme activity.
Redox Reactions: Participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species.
Molecular Targets: The compound can target specific proteins or nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Piperidine-3-thiol: The non-chiral version of the compound.
Piperidine-4-thiol: A similar compound with the thiol group on the fourth carbon.
Thiopyridine: A sulfur-containing heterocycle with a different ring structure.
Uniqueness: ®-Piperidine-3-thiol is unique due to its chiral center, which can impart specific stereochemical properties and biological activities not found in its non-chiral or differently substituted counterparts.
Properties
Molecular Formula |
C5H11NS |
---|---|
Molecular Weight |
117.22 g/mol |
IUPAC Name |
(3R)-piperidine-3-thiol |
InChI |
InChI=1S/C5H11NS/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 |
InChI Key |
CJZCQFMMGIXMNU-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)S |
Canonical SMILES |
C1CC(CNC1)S |
Origin of Product |
United States |
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